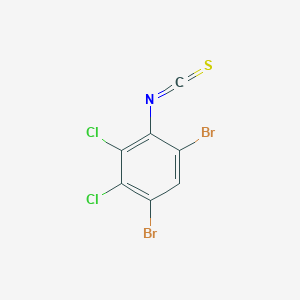
4,6-Dibromo-2,3-dichlorophenyl isothiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 4,6-Dibromo-2,3-dichlorophenyl isothiocyanate typically involves the reaction of 4,6-dibromo-2,3-dichloroaniline with thiophosgene under controlled conditions. The reaction is carried out in an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity .
Análisis De Reacciones Químicas
4,6-Dibromo-2,3-dichlorophenyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the isothiocyanate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can be used in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4,6-Dibromo-2,3-dichlorophenyl isothiocyanate is widely used in scientific research, particularly in:
Chemistry: It is used as a reagent in organic synthesis and in the development of new chemical reactions.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of various chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4,6-Dibromo-2,3-dichlorophenyl isothiocyanate involves its interaction with biological molecules, particularly proteins. The isothiocyanate group can form covalent bonds with amino acid residues in proteins, leading to changes in protein structure and function. This interaction can affect various molecular pathways and targets, depending on the specific protein involved .
Comparación Con Compuestos Similares
Similar compounds to 4,6-Dibromo-2,3-dichlorophenyl isothiocyanate include other isothiocyanate derivatives such as:
2,6-Dichlorophenyl isothiocyanate: This compound has a similar structure but lacks the bromine atoms.
3,4-Dichlorophenyl isothiocyanate: Another similar compound with different chlorine atom positions
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological molecules.
Propiedades
Fórmula molecular |
C7HBr2Cl2NS |
|---|---|
Peso molecular |
361.87 g/mol |
Nombre IUPAC |
1,5-dibromo-2,3-dichloro-4-isothiocyanatobenzene |
InChI |
InChI=1S/C7HBr2Cl2NS/c8-3-1-4(9)7(12-2-13)6(11)5(3)10/h1H |
Clave InChI |
QLUFBDKCGIVUFC-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1Br)Cl)Cl)N=C=S)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


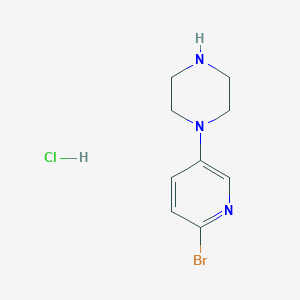

![Methyl 7-methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylate](/img/structure/B13721752.png)
![1-[1-(2-Chloro-4-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13721772.png)
![Ethyl 3-[6-(Trifluoromethyl)-3-indolyl]propanoate](/img/structure/B13721776.png)
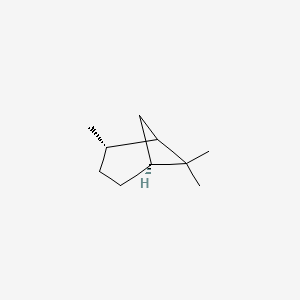
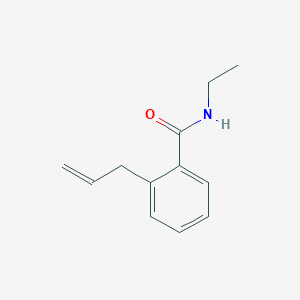
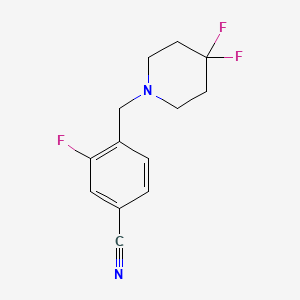
![cis-2-(Trifluoromethyl)benzo-[H]-chromane-4-OL](/img/structure/B13721801.png)

![1-Isopropyl-4-[(trimethylsilyl)ethynyl]-1H-pyrazole](/img/structure/B13721812.png)
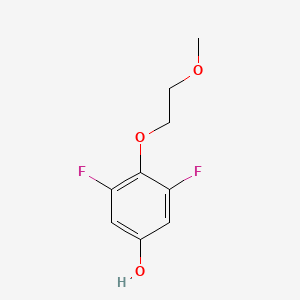
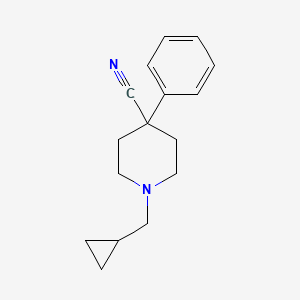
![1-Ethyl-5-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B13721828.png)
